molecular formula C16H22N4O4 B2589564 7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-24-4

7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2589564
CAS No.: 899948-24-4
M. Wt: 334.376
InChI Key: VVIYYGHGFOKSMY-UHFFFAOYSA-N
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Description

7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of oxazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: Introduction of the tert-butyl and ethoxyethyl groups can be done using alkyl halides in the presence of a base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(tert-butyl)-3-(2-methoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
  • 7-(tert-butyl)-3-(2-ethoxyethyl)-1-ethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Uniqueness

The unique structural features of 7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, such as the specific arrangement of functional groups, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-tert-butyl-2-(2-ethoxyethyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-6-23-8-7-19-13(21)11-12(18(5)15(19)22)17-14-20(11)9-10(24-14)16(2,3)4/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIYYGHGFOKSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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